In-Depth Technical Guide: NMR and Mass Spectrometry Elucidation of 6-Isopropoxy-2-methylnicotinic Acid
In-Depth Technical Guide: NMR and Mass Spectrometry Elucidation of 6-Isopropoxy-2-methylnicotinic Acid
Executive Summary
In modern drug discovery and medicinal chemistry, substituted pyridines serve as critical pharmacophores. 6-Isopropoxy-2-methylnicotinic acid (CAS: 1211524-58-1) is a highly functionalized building block featuring a unique "push-pull" electronic system dictated by an electron-donating isopropoxy group and an electron-withdrawing carboxylic acid.
As a Senior Application Scientist, I have designed this guide to move beyond basic data reporting. Here, we establish a self-validating analytical workflow . By coupling High-Resolution Mass Spectrometry (HRMS) with Nuclear Magnetic Resonance (NMR) spectroscopy, we can orthogonally verify the exact elemental composition and the precise regiochemistry of the substituents. This document provides the theoretical causality behind the analytical behavior of this compound, alongside rigorously structured, step-by-step experimental protocols.
Chemical Identity & Structural Context
Understanding the physical and electronic nature of a molecule is the first step in designing an analytical protocol. The pyridine core of 6-Isopropoxy-2-methylnicotinic acid is electron-deficient, but the substituents drastically alter its local electron density, which directly impacts both its ionization efficiency in mass spectrometry and its chemical shifts in NMR .
Table 1: Chemical and Physical Properties
| Property | Value | Structural Implication |
| Chemical Name | 6-Isopropoxy-2-methylnicotinic acid | Defines regiochemistry (C2, C3, C6 substitutions). |
| CAS Number | 1211524-58-1 | Unique identifier for procurement and literature. |
| Molecular Formula | C₁₀H₁₃NO₃ | Used for exact mass calculation . |
| Molecular Weight | 195.215 g/mol | Nominal mass for low-res MS targeting. |
| Monoisotopic Mass | 195.0895 Da | Target for HRMS (Orbitrap/Q-TOF) verification. |
| pKa (Estimated) | ~4.5 (COOH), ~3.0 (Pyridine N) | Dictates zwitterionic behavior and solvent/pH choices. |
High-Resolution Mass Spectrometry (HRMS) Analysis
Causality in MS Method Development
For a molecule containing both a basic pyridine nitrogen and an acidic carboxylic acid, Electrospray Ionization (ESI) in both positive and negative modes is mandatory.
-
ESI Positive Mode (+): The pyridine nitrogen readily accepts a proton, yielding a strong
ion at m/z 196.0968. -
ESI Negative Mode (-): The carboxylic acid easily deprotonates, yielding an
ion at m/z 194.0823.
Fragmentation Mechanism (Causality of MS/MS):
The defining feature of this molecule's MS/MS spectrum is the neutral loss of propene (42 Da) from the isopropoxy group. This occurs via a thermodynamically driven McLafferty-type rearrangement or direct elimination, leaving a hydroxyl group at the C6 position (forming a pyridone-like fragment). Subsequent losses of
Step-by-Step LC-MS/MS Protocol
-
Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using
/MeOH (50:50, v/v) containing 0.1% Formic Acid (FA). -
Chromatography:
-
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A:
+ 0.1% FA. -
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate at 5% B for 2 minutes. Flow rate: 0.4 mL/min.
-
-
Ionization & Acquisition:
-
Source: Heated Electrospray Ionization (HESI).
-
Parameters: Capillary voltage at 3.5 kV (+ mode) / 2.8 kV (- mode); Desolvation temperature at 350°C.
-
Analyzer: Orbitrap or Q-TOF set to a resolution of
(at m/z 200). -
Collision Energy (CE): Ramp from 15 eV to 35 eV to capture the full fragmentation cascade.
-
Table 2: HRMS and MS/MS Data (Positive Ion Mode)
| Ion Type | Exact Mass (m/z) | Formula | Mass Error (ppm) | Structural Assignment / Neutral Loss |
| Precursor | 196.0968 | < 2.0 | Protonated intact molecule. | |
| Fragment 1 | 154.0500 | < 2.0 | Loss of propene ( | |
| Fragment 2 | 136.0392 | < 2.0 | Loss of | |
| Fragment 3 | 110.0600 | < 2.0 | Loss of |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in NMR Method Development
The choice of deuterated solvent is the most critical decision in NMR analysis. While
-
Why? The carboxylic acid group causes severe line broadening and solubility issues in non-polar solvents due to intermolecular hydrogen bonding. DMSO-
disrupts these dimers, ensuring sharp peaks and shifting the acidic proton far downfield (~13.0 ppm), making it unambiguously identifiable . -
Electronic Effects: The pyridine ring protons (H4 and H5) are ortho to each other, dictating a characteristic
-coupling of ~8.2 Hz. H4 is heavily deshielded by the ortho-carboxylic acid, pushing it downfield. Conversely, H5 is shielded by the resonance electron donation of the ortho-isopropoxy oxygen, pulling it upfield. This stark chemical shift difference ( ppm) is the ultimate proof of the 2,3,6-substitution pattern.
Step-by-Step 1H and 13C NMR Protocol
-
Sample Preparation: Weigh exactly 15 mg of the compound. Dissolve completely in 0.6 mL of anhydrous DMSO-
(100.0 atom % D) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm precision NMR tube. -
Instrument Setup: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe. Allow the sample to equilibrate at 298 K for 5 minutes. Tune and match the probe; shim the magnetic field automatically (Z1-Z5).
-
1H NMR Acquisition:
-
Pulse Sequence: Standard 1D proton with 30° flip angle (zg30).
-
Parameters: 16 scans, relaxation delay (D1) of 2.0 s, spectral width 15 ppm.
-
-
13C NMR Acquisition:
-
Pulse Sequence: Standard 1D carbon with proton decoupling (zgpg30 / WALTZ-16).
-
Parameters: 1024 scans, D1 of 1.5 s, spectral width 250 ppm.
-
Table 3: ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment |
| 13.00 | Broad Singlet (br s) | - | 1H | |
| 8.10 | Doublet (d) | 8.2 | 1H | Pyridine H-4 (Deshielded by COOH) |
| 6.65 | Doublet (d) | 8.2 | 1H | Pyridine H-5 (Shielded by O-iPr) |
| 5.25 | Septet (sept) | 6.2 | 1H | |
| 2.65 | Singlet (s) | - | 3H | |
| 1.30 | Doublet (d) | 6.2 | 6H |
Table 4: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Chemical Shift ( | Carbon Type | Assignment | Causality / Note |
| 167.5 | Quaternary (C=O) | Highly deshielded carbonyl carbon. | |
| 162.0 | Quaternary (Ar-C) | C-6 | Deshielded by direct attachment to Oxygen. |
| 158.5 | Quaternary (Ar-C) | C-2 | Deshielded by adjacent Pyridine Nitrogen. |
| 140.2 | Methine (Ar-CH) | C-4 | Deshielded by ortho-carbonyl group. |
| 115.0 | Quaternary (Ar-C) | C-3 | Alpha to the carboxylic acid. |
| 108.5 | Methine (Ar-CH) | C-5 | Heavily shielded by ortho-oxygen resonance. |
| 68.2 | Methine (CH) | Aliphatic carbon attached to oxygen. | |
| 24.5 | Methyl ( | Aromatic methyl carbon. | |
| 22.0 | Methyl ( | Equivalent isopropoxy methyl carbons. |
Analytical Workflow Diagram
To ensure absolute scientific integrity, the data streams from MS and NMR must not be viewed in isolation. The following diagram illustrates the self-validating logical workflow used to confirm the structure of highly substituted pyridines.
Caption: Orthogonal Structural Elucidation Workflow for 6-Isopropoxy-2-methylnicotinic Acid.
Conclusion
The comprehensive characterization of 6-Isopropoxy-2-methylnicotinic acid requires a deliberate and scientifically grounded approach. By understanding the underlying causality—such as the necessity of DMSO-
References
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Chemikart Chemical Database Title: 6-Isopropoxy-2-methylnicotinic acid - Chemical Properties and Molecular Weight Source: Aaron Chemicals LLC / Chemikart URL:[Link]
